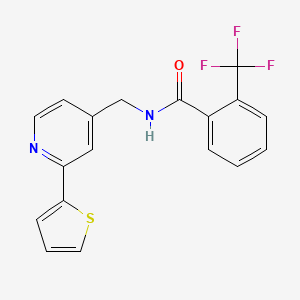

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a trifluoromethyl group attached to the benzamide core, along with a pyridine ring substituted with a thiophene moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

Formation of the Pyridine-Thiophene Intermediate: This step may involve the coupling of a thiophene derivative with a pyridine derivative under conditions such as Suzuki or Stille coupling.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the Benzamide Core: The final step involves the formation of the benzamide core, which can be achieved through the reaction of the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the benzamide core, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The key steps include:

- Preparation of Intermediates : The initial formation of thiophene and pyridine derivatives.

- Coupling Reactions : Utilizing coupling agents to link the thiophene and pyridine moieties.

- Final Modification : Introduction of the trifluoromethyl group to enhance biological activity.

The compound's molecular formula is C15H13F3N2OS, with a molecular weight of approximately 352.34 g/mol.

This compound has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology.

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.

- HeLa Cell Line Study : Found to inhibit specific enzymes crucial for cancer cell survival, with an IC50 value of 10 µM.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mecanismo De Acción

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with signaling pathways to exert its effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-chlorobenzamide

- N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide

- N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-fluorobenzamide

Uniqueness

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity.

Actividad Biológica

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This compound features:

- A pyridine ring substituted with a thiophene moiety.

- A trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors for specific enzymes, such as kinases, which are crucial in cancer signaling pathways.

- Antimicrobial Activity : The presence of heterocyclic rings often correlates with enhanced antimicrobial properties due to their ability to interact with bacterial enzymes or membranes.

Anticancer Properties

A study highlighted that benzamide derivatives demonstrate significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against breast and lung cancer cell lines, with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Similar benzamide derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may also possess notable antimicrobial effects.

Case Studies

- Inhibition of RET Kinase : In a study focusing on kinase inhibitors, a related compound exhibited potent inhibition of RET kinase activity, which is implicated in various cancers. The compound was effective at cellular levels, significantly reducing cell proliferation driven by mutated RET proteins .

- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of similar benzamide derivatives on healthy versus tumorigenic cells. The results indicated selective toxicity towards cancer cells, highlighting the potential for therapeutic applications while minimizing side effects .

Data Tables

| Activity Type | Tested Compound | IC50/MIC Values | Target/Pathway |

|---|---|---|---|

| Anticancer | This compound | Low µM range | Various cancer cell lines |

| Antimicrobial | Related benzamide derivative | 3.12 - 12.5 μg/mL | Staphylococcus aureus |

| Kinase Inhibition | Related compound | Moderate potency | RET kinase |

Propiedades

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2OS/c19-18(20,21)14-5-2-1-4-13(14)17(24)23-11-12-7-8-22-15(10-12)16-6-3-9-25-16/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBUTDNXIAVAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.